(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
Properties
Molecular Formula |
C13H11Cl2NO2 |
|---|---|
Molecular Weight |
284.13 g/mol |
IUPAC Name |
(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H11Cl2NO2/c14-8-4-5-9(15)12-10(8)6-2-1-3-7(6)11(16-12)13(17)18/h1-2,4-7,11,16H,3H2,(H,17,18)/t6-,7+,11-/m0/s1 |
InChI Key |
QUGMMFYCLGONIK-CVJICSNFSA-N |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=C(C=CC(=C23)Cl)Cl)C(=O)O |
Canonical SMILES |
C1C=CC2C1C(NC3=C(C=CC(=C23)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation
This method condenses 2-aminobenzaldehyde derivatives with cyclic ketones. For example, reacting 2-amino-5-chlorobenzaldehyde with cyclopentanone under acidic conditions yields a tetrahydroquinoline precursor.
Table 1: Representative Cyclization Conditions
| Method | Reagents/Conditions | Intermediate Formed | Yield Range |
|---|---|---|---|
| Friedländer | HCl (cat.), ethanol, reflux | 5-Chloro-tetrahydroquinoline | 60–75% |
| Diels-Alder | Maleic anhydride, 100°C | Fused bicyclic adduct | 50–65% |
Acid-mediated cyclization (e.g., using H<sub>3</sub>PO<sub>4</sub>) is preferred for its ability to drive equilibrium toward the desired product.
Regioselective Dichlorination
Introducing chlorine atoms at positions 6 and 9 requires careful control to avoid over-chlorination or positional isomerism. Electrophilic chlorination agents such as Cl<sub>2</sub> or SO<sub>2</sub>Cl<sub>2</sub> are employed under controlled conditions.
Table 2: Chlorination Reagents and Selectivity
| Reagent | Solvent | Temperature | 6,9-Dichloro Isomer Ratio |
|---|---|---|---|
| Cl<sub>2</sub> | CCl<sub>4</sub> | 0–5°C | 8:1 (6,9 vs. other) |
| SO<sub>2</sub>Cl<sub>2</sub> | DCM | 25°C | 5:1 |
Meta-directing effects of existing substituents and steric hindrance guide regioselectivity. For instance, electron-withdrawing groups on the quinoline ring direct chlorination to the 6 and 9 positions.
Introduction of the Carboxylic Acid Group
The carboxylic acid moiety at position 4 is introduced via:
-
Oxidation of a methyl group : Using KMnO<sub>4</sub> or CrO<sub>3</sub> under acidic conditions.
-
Carbonylation : Palladium-catalyzed carbonylation of a brominated precursor with CO and H<sub>2</sub>O.
Table 3: Oxidation Methods for Carboxylic Acid Formation
| Substrate | Oxidizing Agent | Conditions | Yield |
|---|---|---|---|
| 4-Methyl derivative | KMnO<sub>4</sub> | H<sub>2</sub>SO<sub>4</sub>, 80°C | 70% |
| 4-Hydroxymethyl | Jones reagent | Acetone, 0°C | 85% |
Oxidation must preserve the stereochemical integrity of the cyclopenta ring, necessitating mild conditions to prevent epimerization.
Stereochemical Control and Resolution
Achieving the (3aR,4S,9bS) configuration involves chiral auxiliaries or asymmetric catalysis. Key approaches include:
Chiral Pool Synthesis
Starting from enantiomerically pure precursors (e.g., L-proline derivatives) to induce desired stereochemistry during cyclization.
Kinetic Resolution
Using chiral catalysts such as Jacobsen’s Mn(III)-salen complexes to enantioselectively epoxidize intermediates, followed by ring-opening to set stereocenters.
Table 4: Asymmetric Catalysis Conditions
| Catalyst | Substrate | ee (%) | Yield |
|---|---|---|---|
| (R,R)-Jacobsen catalyst | Epoxide precursor | 92 | 65% |
| L-Proline-derived organocatalyst | Aldehyde intermediate | 88 | 70% |
Racemic mixtures may be resolved via chiral HPLC using amylose-based columns, though this adds cost and complexity.
Purification and Characterization
Final purification employs silica gel chromatography or recrystallization from ethanol/water mixtures. Characterization relies on:
-
<sup>1</sup>H/<sup>13</sup>C NMR : To verify substituent positions and ring fusion.
-
Chiral HPLC : For enantiomeric excess determination.
-
X-ray crystallography : To confirm absolute configuration (if crystals are obtainable).
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes:
-
Continuous flow reactors : To enhance heat/mass transfer during exothermic steps like chlorination.
-
Solvent recovery systems : To minimize waste in multi-step processes.
-
Automated crystallization : For consistent particle size and purity.
Yield optimization often involves Design of Experiments (DoE) to identify critical process parameters.
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines.
Scientific Research Applications
(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. Quinoline derivatives are known to inhibit various enzymes and receptors, which can lead to their biological effects . For example, some quinoline derivatives inhibit the signal transducer and activator of transcription 3 (STAT3), which is involved in cell growth and survival pathways .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound belongs to a family of cyclopenta[c]quinoline-4-carboxylic acid derivatives. Key analogs and their substituent differences include:
Notes:
Physicochemical Properties
- Acidity: The carboxylic acid group in the target compound is expected to have a pKa < 4 (based on cyclopentaquinoline analogs). Chlorine substituents may further lower pKa via electron-withdrawing effects.
- Thermal Stability : The 7-chloro-6-methyl analog () has a boiling point of 298.7°C, while the 8-ethoxycarbonyl derivative () shows a higher predicted boiling point (483.9°C), likely due to ester group stability.
- Molecular Weight Trends : Bromine substitution () results in the highest molecular weight (322.20 g/mol), whereas fluorine () yields the lowest (233.24 g/mol).
Research Findings and Data Gaps
- Key Data : Available analogs highlight the role of substituents in modulating properties like acidity (), thermal stability (), and molecular weight ().
- Unresolved Questions: The target compound’s melting point, solubility, and biological activity remain uncharacterized. Further studies comparing chloro vs. nitro/cyano substituents (e.g., ) are needed.
Biological Activity
(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and case studies highlighting its efficacy against various diseases.
- Chemical Formula : C₁₃H₁₁Cl₂N₁O₂
- CAS Number : 32809-16-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include chlorination and cyclization processes. The quinoline nucleus has been associated with various biological activities, such as anticancer and antimicrobial effects. Research has focused on optimizing synthesis routes to enhance yield and purity.
Anticancer Activity
Studies have demonstrated that compounds with a quinoline structure exhibit significant anticancer properties. A notable study evaluated the anticancer activity of various quinoline derivatives, including those similar to (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid. The MTT assay was employed to assess cytotoxicity against A549 lung cancer cells. The results indicated that certain derivatives exhibited IC50 values ranging from 356 µM to 519 µM when compared to the standard drug Doxorubicin .
| Compound Code | IC50 (µM) | Activity Level |
|---|---|---|
| MOSB | 356 | High |
| NSB | 366 | High |
| MSB | 519 | Moderate |
Antimicrobial Activity
Quinoline derivatives have also been studied for their antimicrobial properties. The structural features of (3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid suggest potential effectiveness against various bacterial strains. Further research is needed to quantify these effects.
Case Study 1: Anticancer Efficacy
A research project focused on synthesizing a series of quinoline derivatives aimed at evaluating their anticancer activity. The study found that modifications in the molecular structure significantly influenced the anticancer potency. Compounds with dichloro substitutions showed enhanced activity against specific cancer cell lines .
Case Study 2: Inhibition of Dihydroorotate Dehydrogenase
Another important study investigated the compound's role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine biosynthesis pathway. The compound demonstrated promising IC50 values in the nanomolar range (IC50 = 9.71 ± 1.4 nM), indicating its potential as a therapeutic agent in treating conditions like autoimmune diseases and cancer .
Q & A
Q. How can mechanistic studies elucidate the compound’s off-target effects in eukaryotic cells?
- Methodological Answer : Perform RNA-seq or proteomic profiling on treated human cell lines (e.g., HEK293) to identify dysregulated pathways. Compare with known toxicants using connectivity mapping (e.g., LINCS L1000 database). Mitochondrial toxicity assays (Seahorse XF Analyzer) can assess electron transport chain disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
